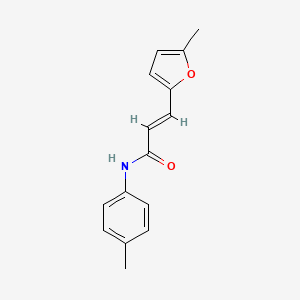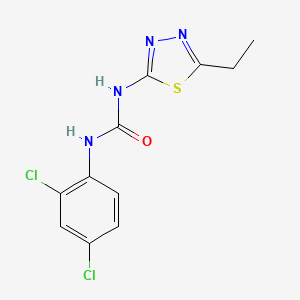![molecular formula C13H10N4O4 B5830493 N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5830493.png)
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide, also known as NBPC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridinecarboximidamides and has a molecular formula of C14H10N4O4. In
作用机制
The mechanism of action of N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide involves its binding to the active site of HDACs, thereby inhibiting their activity. This leads to an increase in the acetylation of histones, which can result in changes in gene expression. The exact mechanism by which N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide binds to HDACs is still being studied, but it is thought to involve interactions between the pyridinecarboximidamide moiety and the active site of the enzyme.
Biochemical and physiological effects:
Studies have shown that N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide can have a variety of biochemical and physiological effects, depending on the specific system being studied. For example, in cancer cells, N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to induce cell cycle arrest and apoptosis, while in neuronal cells, it has been shown to promote neurite outgrowth and protect against oxidative stress. These effects are likely due to the compound's ability to modulate gene expression through inhibition of HDACs.
实验室实验的优点和局限性
One of the main advantages of using N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its specificity for HDACs. This allows researchers to selectively target these enzymes without affecting other cellular processes. However, one limitation of N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired effects at lower concentrations, which may limit its usefulness in certain applications.
未来方向
There are several potential future directions for research on N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide. One area of interest is the development of more potent analogs that can achieve the desired effects at lower concentrations. Another area of interest is the exploration of the compound's effects on other enzymes and cellular processes beyond HDACs. Finally, the potential therapeutic applications of N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide in various diseases, such as cancer and neurodegenerative disorders, warrant further investigation.
合成方法
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography and characterized using techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in a variety of diseases, including cancer and neurodegenerative disorders. Inhibition of HDACs by compounds such as N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to have potential therapeutic benefits in these diseases.
属性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c14-12(11-3-1-2-8-15-11)16-21-13(18)9-4-6-10(7-5-9)17(19)20/h1-8H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFWHQLSTQCOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24812821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)


![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)
![4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)
![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5830486.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)

![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)
![N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)
